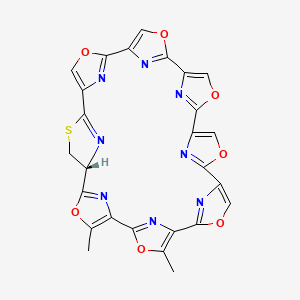

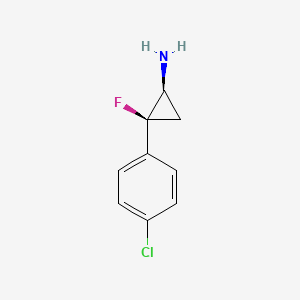

![molecular formula C28H33N5O7 B10853513 trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH](/img/structure/B10853513.png)

trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH est un analogue de peptide cyclique synthétique. Il est dérivé de la famille des peptides enképhalines, connus pour leur activité opioïde. Ce composé est particulièrement intéressant en raison de ses modifications structurelles, qui comprennent la substitution de résidus d'allylglycine et la cyclisation par métathèse de fermeture de cycle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH implique la synthèse peptidique en phase solide (SPPS). Les étapes clés incluent :

Substitution de résidus d'allylglycine : Les résidus d'allylglycine sont substitués aux résidus de cystéine dans la chaîne peptidique.

Cyclisation : Le peptide est cyclisé par métathèse de fermeture de cycle entre les chaînes latérales des résidus d'allylglycine.

Hydrogénation : Une hydrogénation catalytique est réalisée pour obtenir le peptide cyclique final.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus SPPS et l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique de la tyrosine peut être oxydé.

Réduction : Les liaisons oléfiniques dans les résidus d'allylglycine peuvent être réduites.

Substitution : Le peptide peut subir des réactions de substitution au niveau des chaînes latérales des acides aminés.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) est courante.

Substitution : Divers nucléophiles peuvent être utilisés dans des conditions douces.

Principaux produits

Oxydation : Dérivés de tyrosine oxydés.

Réduction : Peptides cycliques saturés.

Substitution : Peptides modifiés avec des chaînes latérales substituées.

Applications De Recherche Scientifique

Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la cyclisation et la stabilité des peptides.

Biologie : Étudié pour son interaction avec les récepteurs opioïdes.

Médecine : Applications thérapeutiques potentielles en raison de son activité opioïde.

Industrie : Utilisé dans le développement de nouveaux médicaments à base de peptides.

Mécanisme d'action

Le composé exerce ses effets principalement par interaction avec les récepteurs opioïdes. Il agit comme un agoniste à la fois des récepteurs mu et delta des opioïdes, conduisant à des effets analgésiques. Les cibles moléculaires comprennent les récepteurs opioïdes, et les voies impliquées sont liées à la modulation des signaux de douleur dans le système nerveux .

Mécanisme D'action

The compound exerts its effects primarily through interaction with opioid receptors. It acts as an agonist at both mu and delta opioid receptors, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to the modulation of pain signals in the nervous system .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH : Un autre peptide enképhaline cyclique avec des résidus de cystéine.

H-Tyr-c[D-Ala-Gly-Phe-D-Ala]-OH : Un peptide cyclique avec des résidus d'alanine.

Unicité

Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH est unique en raison de la présence de résidus d'allylglycine et de la méthode de cyclisation par métathèse de fermeture de cycle. Cette modification structurelle améliore sa stabilité et sa puissance en tant qu'agoniste opioïde .

Propriétés

Formule moléculaire |

C28H33N5O7 |

|---|---|

Poids moléculaire |

551.6 g/mol |

Nom IUPAC |

(5S,8R,10E,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-benzyl-3,6,14-trioxo-1,4,7-triazacyclotetradec-10-ene-8-carboxylic acid |

InChI |

InChI=1S/C28H33N5O7/c29-20(14-18-10-12-19(34)13-11-18)25(36)32-21-8-4-5-9-22(28(39)40)33-27(38)23(15-17-6-2-1-3-7-17)31-24(35)16-30-26(21)37/h1-7,10-13,20-23,34H,8-9,14-16,29H2,(H,30,37)(H,31,35)(H,32,36)(H,33,38)(H,39,40)/b5-4+/t20-,21+,22+,23-/m0/s1 |

Clé InChI |

VNZCTJLIVONUDE-KLGXLVMCSA-N |

SMILES isomérique |

C1/C=C/C[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]1NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O |

SMILES canonique |

C1C=CCC(NC(=O)C(NC(=O)CNC(=O)C1NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium](/img/structure/B10853461.png)

![sodium;4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[methyl-[2-[[1-[8-[methyl(2-sulfoethyl)amino]-8-oxooctanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanimidate](/img/structure/B10853465.png)